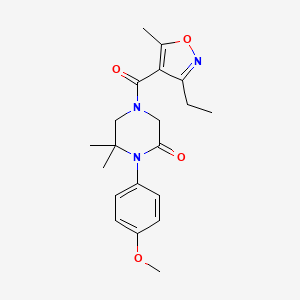![molecular formula C14H11Cl3O B14171503 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol CAS No. 921597-58-2](/img/structure/B14171503.png)
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is an organic compound characterized by the presence of multiple chlorine atoms and a phenolic group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methylphenol in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol involves its interaction with biological molecules. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial effects. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
- 4,5-Dichloro-2-methylphenol
- 4-Chloro-2-[(4-chlorophenyl)methyl]-3-methylphenol
- 2,4,5-Trichlorophenol
Uniqueness
4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of multiple chlorine atoms and a phenolic group makes it particularly effective in certain applications, such as antimicrobial research.
特性
CAS番号 |
921597-58-2 |
|---|---|
分子式 |
C14H11Cl3O |
分子量 |
301.6 g/mol |
IUPAC名 |
4,5-dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol |
InChI |
InChI=1S/C14H11Cl3O/c1-8-11(13(18)7-12(16)14(8)17)6-9-2-4-10(15)5-3-9/h2-5,7,18H,6H2,1H3 |
InChIキー |
MHGKADWJGMSEOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1Cl)Cl)O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


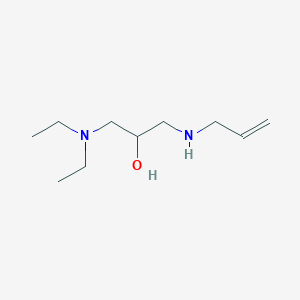
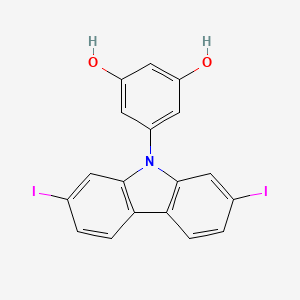
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
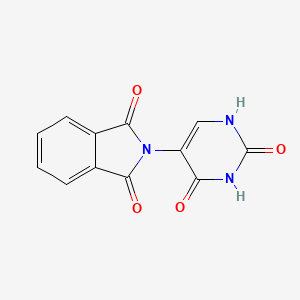
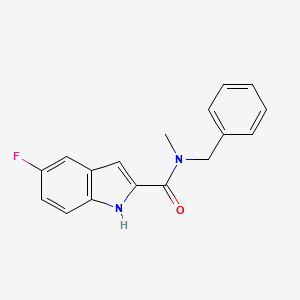
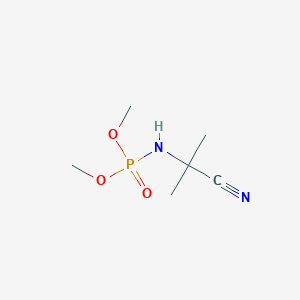
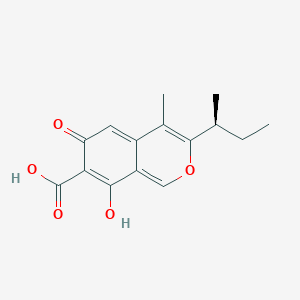
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)


![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
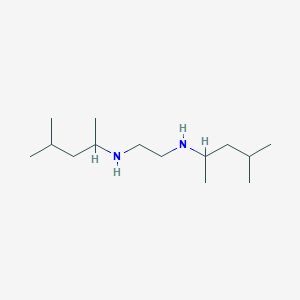
![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
